5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Structure–activity relationship Pyrazolopyrimidine scaffold

5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine (CAS 2641638-18-6; molecular formula C₁₅H₁₄ClN₅O₃; molecular weight 347.75 g/mol) is a fully synthetic, polysubstituted pyrazolo[1,5-a]pyrimidine derivative bearing a 5-chloro-3-nitro heterocyclic core and a tertiary 7-amine substituted with N-methyl and N-(4-methoxybenzyl) groups. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with close analogues reported as inhibitors of JNK (c-Jun N-terminal kinase), CDKs (cyclin-dependent kinases), TRK (tropomyosin receptor kinase), and GABAA receptors.

Molecular Formula C15H14ClN5O3
Molecular Weight 347.75 g/mol
Cat. No. B13688718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H14ClN5O3
Molecular Weight347.75 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)OC)C2=CC(=NC3=C(C=NN23)[N+](=O)[O-])Cl
InChIInChI=1S/C15H14ClN5O3/c1-19(9-10-3-5-11(24-2)6-4-10)14-7-13(16)18-15-12(21(22)23)8-17-20(14)15/h3-8H,9H2,1-2H3
InChIKeyFVQKQKSOJROYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine: Core Structural Identity and Procurement-Relevant Classification


5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine (CAS 2641638-18-6; molecular formula C₁₅H₁₄ClN₅O₃; molecular weight 347.75 g/mol) is a fully synthetic, polysubstituted pyrazolo[1,5-a]pyrimidine derivative bearing a 5-chloro-3-nitro heterocyclic core and a tertiary 7-amine substituted with N-methyl and N-(4-methoxybenzyl) groups . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with close analogues reported as inhibitors of JNK (c-Jun N-terminal kinase), CDKs (cyclin-dependent kinases), TRK (tropomyosin receptor kinase), and GABAA receptors [1][2]. The compound differs from common building-block intermediates such as 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (CAS 1363380-51-1) by the presence of a fully elaborated 7-amine side chain, which introduces additional vectors for target engagement and physicochemical modulation .

Why 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine Analog


The pyrazolo[1,5-a]pyrimidine class encompasses compounds with widely divergent biological target profiles depending on the substitution pattern at positions 3, 5, and 7 [1]. The 3-nitro group is a critical determinant of pharmacological activity: in the 7-substituted 3-nitro series, this electron-withdrawing substituent is essential for GABAA receptor modulation, whereas 5-chloro-3-nitro derivatives are directed toward kinase inhibition [2]. Simultaneously, the N-methyl-N-(4-methoxybenzyl) tertiary amine at C-7 is structurally distinct from the simpler primary or secondary 7-amines found in earlier JNK and CDK inhibitor patents [1]. The 4-methoxybenzyl (PMB) moiety contributes to both steric occupancy and electronic character, as evidenced by antibacterial structure–activity relationship (SAR) studies showing that 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines consistently outperform their 3-(4-chlorobenzyl) counterparts, achieving MIC/MBC values as low as 2.6/5.3 µM [3]. Because the pharmacokinetic and pharmacodynamic behaviour of this chemotype is exquisitely sensitive to the nature and position of each substituent, replacement by a generic or under-characterised analogue—even one sharing the core scaffold—will not preserve the intended target-engagement or selectivity profile [2].

Quantitative Differentiation Evidence for 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Structural Differentiation: Tertiary 7-Amine with N-Methyl-N-(4-methoxybenzyl) Versus Simpler 7-Amino Analogs

The target compound carries a fully substituted tertiary amine at C-7 (N-methyl-N-(4-methoxybenzyl)), which is absent in the most frequently cited 7-substituted 3-nitropyrazolo[1,5-a]pyrimidine patent examples. The closest patent comparator, 5-chloro-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidin-7-amine (EP1671962A1), possesses a secondary amine and lacks both the N-methyl and 3-nitro groups [1]. The addition of the N-methyl group eliminates a hydrogen-bond donor, reducing polar surface area and potentially improving membrane permeability relative to secondary-amine analogs [2]. The 4-methoxybenzyl substituent introduces a measurable electron-donating effect and additional hydrophobic surface area that is absent in unsubstituted or 4-chlorobenzyl congeners [3].

Kinase inhibitor design Structure–activity relationship Pyrazolopyrimidine scaffold

Core Scaffold Kinase Inhibition: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Core Demonstrates JNK-1 Affinity

The unsubstituted 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core (CAS 1363380-51-1) is reported in BindingDB (BDBM50422603; CHEMBL188705) to inhibit c-Jun N-terminal kinase 1 (JNK-1) with an IC₅₀ of 398 nM [1]. This core scaffold is a substructure of the target compound and provides a quantitative reference point for the kinase-directed activity of the chemotype. By contrast, 3-nitropyrazolo[1,5-a]pyrimidin-7-amine (CAS 201599-28-2), which lacks the 5-chloro substituent, is primarily associated with GABAA receptor modulation rather than kinase inhibition [2], demonstrating that the 5-chloro group is an essential pharmacophoric element for redirecting target selectivity toward kinases.

JNK inhibition Kinase profiling Binding affinity

4-Methoxybenzyl (PMB) Substituent Advantage Over 4-Chlorobenzyl in Antibacterial SAR

In a 2023 study of pyrazolo[1,5-a]pyrimidin-2-amine derivatives, compounds bearing a 3-(4-methoxybenzyl) unit consistently exceeded their 3-(4-chlorobenzyl) analogs in antibacterial potency [1]. The best 3-(4-methoxybenzyl)-linked compounds achieved MIC/MBC values of 2.6/5.3 µM (7-(4-methoxyphenyl) derivative) and 2.8/5.6 µM (7-p-tolyl derivative). Although these data originate from a 2-amine rather than 7-amine series, the consistent superiority of the 4-methoxybenzyl over the 4-chlorobenzyl motif provides cross-series evidence that the PMB group confers a measurable biological advantage that would be lost upon substitution with a 4-chlorobenzyl analog.

Antibacterial activity Structure–activity relationship Pyrazolo[1,5-a]pyrimidine

Computed Physicochemical Differentiation: Lipophilicity and Drug-Likeness Versus 5-Des-Chloro and 3-Des-Nitro Analogs

The simultaneous presence of the 5-chloro and 3-nitro groups on the pyrazolo[1,5-a]pyrimidine core distinguishes this compound from more polar, less lipophilic analogs. Using the SwissADME platform, pyrazolo[1,5-a]pyrimidine derivatives within this chemical space are predicted to be drug-like, with no violations of Lipinski's rule of five [1]. The target compound (C₁₅H₁₄ClN₅O₃, MW 347.75) carries a calculated logP higher than that of 3-nitropyrazolo[1,5-a]pyrimidin-7-amine (MW 215.6) owing to the additional N-methyl-N-(4-methoxybenzyl) and 5-chloro substituents. The higher lipophilicity is expected to enhance passive membrane permeability but may also increase CYP450 metabolic liability relative to the more polar des-chloro analog .

Physicochemical profiling Drug-likeness In silico ADME

5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Core as a Validated Synthetic Intermediate for Clinically Relevant TRK Inhibitors

The 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core (CAS 1363380-51-1) is a documented key intermediate in the synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a potent tyrosine kinase (TRK) inhibitor related to the FDA-approved agent larotrectinib . The target compound retains this same core while incorporating a distinct 7-amine substituent. The proven synthetic tractability and pharmacological relevance of the core scaffold provide a validated starting point for generating focused libraries of 7-amine-substituted analogs for kinase inhibitor screening, a capability not shared by cores lacking the 5-chloro-3-nitro substitution pattern.

TRK inhibition Larotrectinib intermediate Kinase inhibitor synthesis

Optimal Research and Industrial Application Scenarios for 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibitor Focused Library Design and High-Throughput Screening

The 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core has demonstrated JNK-1 inhibitory activity (IC₅₀ = 398 nM) [1] and serves as a key intermediate for TRK inhibitor synthesis . The fully elaborated 7-amine side chain with N-methyl-N-(4-methoxybenzyl) substitution provides additional vectors for optimizing kinase selectivity and pharmacokinetic properties. Procurement for kinase-focused screening libraries, particularly those targeting the JNK, CDK, or TRK families, is supported by the scaffold's validated kinase engagement.

Structure–Activity Relationship (SAR) Expansion Around the 4-Methoxybenzyl Pharmacophore

The 4-methoxybenzyl group has been shown to confer superior antibacterial potency over 4-chlorobenzyl analogs in a related pyrazolo[1,5-a]pyrimidine series (MIC as low as 2.6 µM) [2]. This compound can serve as a starting point for systematic SAR exploration of the N-7 substituent, including variation of the N-alkyl group (methyl vs. ethyl vs. cyclopropyl) and the benzyl substituent electronics (methoxy, chloro, trifluoromethoxy, etc.), while keeping the 5-chloro-3-nitro core constant.

Physicochemical and ADME Profiling of Tertiary Amine Pyrazolopyrimidines

The tertiary amine at N-7 distinguishes this compound from the more common secondary-amine pyrazolo[1,5-a]pyrimidine inhibitors found in the patent literature [3]. Its higher calculated logP (~3.0–3.5) and absence of an N–H hydrogen-bond donor make it a valuable probe for assessing whether tertiary amine substitution improves membrane permeability, reduces P-glycoprotein efflux, or alters metabolic stability relative to secondary-amine-matched pairs. It is suitable for in vitro Caco-2 permeability, microsomal stability, and CYP inhibition panel studies.

Synthetic Chemistry Process Development and Scale-Up Feasibility Assessment

Given that the 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core is commercially available and has an established synthetic route , this compound is a practical candidate for process chemistry evaluation of the N-alkylation and N-benzylation steps required to install the tertiary 7-amine. The compound's molecular complexity (C₁₅H₁₄ClN₅O₃, MW 347.75) is moderate, and the presence of the nitro group enables downstream reduction to a primary amine for further diversification, making it a versatile intermediate for parallel synthesis efforts.

Quote Request

Request a Quote for 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.